molecular formula C38H38N6O3S B10779184 3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid

3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid

货号: B10779184
分子量: 658.8 g/mol
InChI 键: QCQQONWEDCOTBV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C38H38N6O3S and its molecular weight is 658.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid, commonly referred to as A-1331852, is a synthetic organic compound noted for its potent biological activity as an inhibitor of the Bcl-xL protein, a member of the Bcl-2 family involved in regulating apoptosis. This article explores its biological mechanisms, efficacy in various studies, and potential therapeutic applications.

  • IUPAC Name: this compound
  • Molecular Formula: C38H38N6O3S
  • Molecular Weight: 658.81 g/mol
  • CAS Number: 1430844-80-6

A-1331852 functions primarily as a Bcl-xL inhibitor , which plays a crucial role in the regulation of apoptosis by preventing the release of cytochrome c from mitochondria. By inhibiting Bcl-xL, A-1331852 promotes apoptosis in cancer cells, making it a candidate for cancer therapies.

Anticancer Efficacy

Research has demonstrated that A-1331852 exhibits significant anticancer properties:

  • Inhibition of Tumor Growth:
    • In vitro studies showed that A-1331852 effectively reduces cell viability in various cancer cell lines, including breast and ovarian cancer cells. The compound induced apoptosis by activating caspases and promoting mitochondrial dysfunction .
  • Combination Therapy:
    • A study indicated that when combined with other chemotherapeutic agents, A-1331852 enhances the overall cytotoxic effect on resistant cancer cells . This synergistic effect suggests potential for use in combination therapies to overcome drug resistance.

Autophagy Modulation

A recent investigation highlighted that A-1331852 not only induces apoptosis but also modulates autophagy pathways. It was found to disrupt autophagic flux by interfering with mTORC1 reactivation during starvation conditions, leading to increased accumulation of autophagic markers such as LC3-II . This dual action may provide a novel mechanism for its anticancer activity.

Case Studies

StudyFindings
Study 1 A phase I clinical trial demonstrated that A-1331852 was well-tolerated in patients with advanced solid tumors and showed preliminary signs of efficacy .
Study 2 In preclinical models, A-1331852 significantly reduced tumor size in xenograft models of breast cancer compared to control groups .
Study 3 Research indicated that A-1331852 could sensitize resistant ovarian cancer cells to paclitaxel treatment .

Safety and Toxicity

Toxicological assessments have shown that while A-1331852 is effective against cancer cells, it exhibits minimal toxicity towards normal cells at therapeutic doses. Long-term studies are ongoing to fully understand its safety profile .

科学研究应用

Cancer Treatment

Recent studies have highlighted the potential of this compound as an effective therapeutic agent against various cancers. One notable application is in the treatment of pancreatic cancer, where it acts as a fibroblast growth factor receptor 4 (FGFR4) inhibitor. The inhibition of FGFR4 is crucial since it plays a significant role in cancer cell proliferation and survival.

Case Study : A patent (JP2022108517A) outlines the formulation of this compound as part of a pharmaceutical composition aimed at treating pancreatic cancer. The study demonstrated significant tumor regression in preclinical models when administered alongside standard chemotherapy agents .

Apoptosis Induction

The compound has also been investigated for its ability to sensitize cancer cells to apoptosis-inducing drugs. By enhancing the effectiveness of these drugs, it could improve treatment outcomes for patients with resistant forms of cancer.

Research Findings : Methods disclosed in various patents indicate that this compound can increase the sensitivity of cancer cells to apoptosis through mechanisms involving Bcl-xL inhibition, which is pivotal in regulating cell death pathways .

In Silico Studies

In silico molecular docking studies have been conducted to evaluate the binding affinity of this compound to various target proteins involved in cancer progression. These studies suggest that the compound could effectively inhibit key enzymes such as 5-lipoxygenase (5-LOX), which is implicated in inflammatory responses associated with tumor growth.

Data Table: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Mode of Interaction
FGFR4-9.5Hydrogen Bonds
Bcl-xL-8.7Hydrophobic Interactions
5-LOX-7.9Ionic Interactions

属性

IUPAC Name

3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H38N6O3S/c1-22-29(19-39-44(22)21-38-16-23-13-24(17-38)15-25(14-23)18-38)27-9-10-33(41-34(27)36(46)47)43-12-11-26-5-4-6-28(30(26)20-43)35(45)42-37-40-31-7-2-3-8-32(31)48-37/h2-10,19,23-25H,11-18,20-21H2,1H3,(H,46,47)(H,40,42,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQQONWEDCOTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC23CC4CC(C2)CC(C4)C3)C5=C(N=C(C=C5)N6CCC7=C(C6)C(=CC=C7)C(=O)NC8=NC9=CC=CC=C9S8)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H38N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。